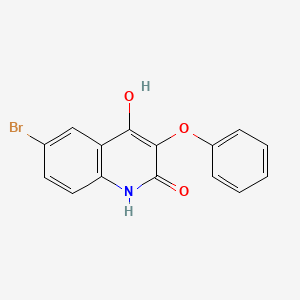
2-Hydroxy-3-(3-nitrophenyl)propanoic acid
Descripción general
Descripción
2-Hydroxy-3-(3-nitrophenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a hydroxy group and a nitro group attached to a phenyl ring, which is further connected to a propionic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-nitrophenyl)propanoic acid can be achieved through several methods. One common approach involves the nitration of 2-hydroxyacetophenone followed by a series of reactions to introduce the propionic acid moiety. For example, a green synthesis method involves using carboxylic acid as a solvent and a metal salt catalyst to perform catalytic oxidation and hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and hydroxylation processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Products include 2-oxo-3-(3-nitrophenyl)propionic acid.
Reduction: Products include 2-hydroxy-3-(3-aminophenyl)propionic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(3-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(3-nitrophenyl)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-3-(4-nitrophenyl)propionic acid
- 2-Hydroxy-3-(2-nitrophenyl)propionic acid
- 3-Hydroxy-2-(3-nitrophenyl)propionic acid
Uniqueness
2-Hydroxy-3-(3-nitrophenyl)propanoic acid is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows for specific interactions in chemical reactions and potential therapeutic applications that may not be observed with similar compounds .
Propiedades
Fórmula molecular |
C9H9NO5 |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
2-hydroxy-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-2-1-3-7(4-6)10(14)15/h1-4,8,11H,5H2,(H,12,13) |
Clave InChI |
GXAHXUKUJSHFEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-carboxylic acid](/img/structure/B8402926.png)




![N-[5-(2-Thioureidothiazol-4-yl)furfuryl]acetamide](/img/structure/B8402967.png)


![Benzyl 8-cyano-1,4-dioxaspiro[4.5]decan-8-ylcarbamate](/img/structure/B8402998.png)
